molecular formula C10H15NO2 B14880985 2-Methyl-2-azaspiro[4.5]decane-1,6-dione

2-Methyl-2-azaspiro[4.5]decane-1,6-dione

Cat. No.: B14880985
M. Wt: 181.23 g/mol
InChI Key: UWBKZVXKLJIDMF-UHFFFAOYSA-N
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Description

The defining feature of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione is its spirocyclic core. A spirocycle consists of at least two rings connected by a single, shared carbon atom, known as the spiro atom. This arrangement imparts a distinct three-dimensional geometry that is of significant interest in various chemical disciplines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methyl-2-azaspiro[4.5]decane-1,6-dione

InChI

InChI=1S/C10H15NO2/c1-11-7-6-10(9(11)13)5-3-2-4-8(10)12/h2-7H2,1H3

InChI Key

UWBKZVXKLJIDMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1=O)CCCCC2=O

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 2 Azaspiro 4.5 Decane 1,6 Dione and Its Analogues

General Approaches to Spirocyclic Imides and Azaspirodiones

The construction of the core spirocyclic imide or dione (B5365651) framework can be achieved through several fundamental reaction types. These include cyclocondensation reactions, intramolecular cyclizations, and multicomponent reactions, each offering distinct advantages in terms of efficiency and substrate scope.

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, involving the formation of a ring from one or more molecules with the elimination of a small molecule such as water or an alcohol. researchgate.net In the context of spiroimide synthesis, this typically involves the reaction of a dicarboxylic acid or its derivative with an amine that is part of a cyclic system. The reaction proceeds through the formation of amide bonds followed by a final ring-closing step to form the imide. For the synthesis of azaspiro[4.5]decane systems, a suitably substituted cyclohexane (B81311) derivative bearing a dicarboxylic acid or ester functionality could be condensed with methylamine (B109427) to furnish the desired spirocyclic imide framework. The regiochemistry of these reactions is a critical aspect, and theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict and explain the outcomes of these transformations. rsc.org

Intramolecular cyclization is a powerful strategy for the formation of cyclic structures, including the lactam and imide rings found in azaspirodiones. This approach involves the formation of a bond between two atoms within the same molecule. For the synthesis of spirocyclic lactams, a common precursor would be a cyclic ketone or amine bearing a side chain with a reactive functional group, such as an ester, carboxylic acid, or nitrile. Base- or acid-catalyzed cyclization can then initiate the ring-closing process. For instance, a tandem aza-Prins type dimerization and cyclization process has been utilized for the stereocontrolled synthesis of 1,6-diazecanes, showcasing the potential of intramolecular cyclization in creating complex nitrogen-containing heterocycles. researchgate.net The formation of the spirocyclic junction often relies on the inherent strain release or the conformational preferences of the starting material to favor the desired cyclized product.

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules by combining three or more reactants in a single synthetic operation. diva-portal.org These reactions are characterized by their high atom economy and the ability to generate molecular diversity from simple starting materials. A notable example is the three-component condensation of 2,6-dimethylphenol (B121312) with isobutyraldehyde (B47883) and various nitriles in the presence of concentrated sulfuric acid to yield 2-azaspiro[4.5]deca-6,9-dien-8-ones. nih.gov This reaction demonstrates the feasibility of constructing the 2-azaspiro[4.5]decane core in a single step. While this example leads to a dienone, modification of the starting materials and reaction conditions could potentially be adapted for the synthesis of the saturated 1,6-dione system.

Table 1: Overview of General Synthetic Approaches

Methodology Description Key Features Representative Precursors
Cyclocondensation Ring formation with elimination of a small molecule. Versatile for heterocycle synthesis. Dicarboxylic acids, cyclic amines.
Intramolecular Cyclization Bond formation within a single molecule. Effective for forming strained rings. Cyclic ketones with reactive side chains.
Multicomponent Reaction Three or more reactants combine in one step. High atom economy and efficiency. Phenols, aldehydes, nitriles.

Specific Synthetic Routes to the 2-Azaspiro[4.5]decane-1,6-dione Framework

While general strategies provide a conceptual basis, specific synthetic routes are required to achieve the target molecule, 2-Methyl-2-azaspiro[4.5]decane-1,6-dione. These routes often employ advanced catalytic methods or strategically chosen precursors to control the formation of the spirocyclic core.

Palladium catalysis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net Palladium-catalyzed reactions, such as the Heck reaction and C-H activation, can be employed to construct spirocyclic systems. researchgate.net A plausible strategy for the synthesis of 2-azaspiro[4.5]decane-1,6-dione could involve a palladium-catalyzed intramolecular cyclization of a suitably substituted dihydropyridinone precursor. For example, a dihydropyridinone bearing a tethered cyclohexanone (B45756) moiety could undergo an intramolecular Heck-type reaction, where a palladium catalyst facilitates the coupling of an sp2-hybridized carbon of the dihydropyridinone ring with an enolate or enol ether of the cyclohexanone. This would lead to the formation of the spirocyclic junction. Subsequent oxidation and functional group manipulations would then yield the desired 1,6-dione. While direct literature precedent for this specific transformation is not abundant, the principles of palladium-catalyzed spirocyclization are well-established for related systems like spirooxindoles and spiropyrrolines. researchgate.netresearchgate.net

A more classical approach to the 2-azaspiro[4.5]decane-1,6-dione framework would involve the use of a 2-oxocyclohexanecarboxamide (B1297002) precursor. This strategy leverages the reactivity of the keto and amide functionalities to construct the second heterocyclic ring. For instance, an N-methyl-2-oxocyclohexanecarboxamide could be further functionalized at the 3-position of the cyclohexane ring with a two-carbon electrophile containing a latent carbonyl group. Subsequent intramolecular cyclization, such as a Dieckmann-type condensation, followed by decarboxylation, could furnish the desired spirocyclic 1,6-dione. A related synthesis of 2-azaspiro[4.5]decane-1,3-diones has been reported, which proceeds via the cyclization of a precursor derived from a cyclohexane carboxylic acid, indicating the feasibility of this general approach.

Table 2: Plausible Specific Synthetic Routes

Route Key Precursor Key Transformation Potential Advantages
Palladium-Mediated Cyclization Substituted Dihydropyridinone Intramolecular Heck Reaction / C-H Activation High efficiency and selectivity.
Cyclization of Carboxamide 2-Oxocyclohexanecarboxamide Intramolecular Condensation (e.g., Dieckmann) Utilizes readily available starting materials.

Asymmetric Synthesis and Stereocontrol in Spiroazalactam Chemistry

The stereochemical configuration of spirocyclic compounds is crucial for their biological activity. Consequently, the development of asymmetric and diastereoselective synthetic methods is of paramount importance in spiroazalactam chemistry.

The asymmetric synthesis of spirocyclic β-lactams, which are structurally analogous to the lactam portion of this compound, has been successfully achieved using chiral catalysts. One notable example is the copper-catalyzed Kinugasa/Michael domino reaction for the desymmetrization of prochiral cyclohexadienones. In the presence of a chiral copper catalyst, alkyne-tethered cyclohexadienones react with nitrones to produce chiral spirocyclic lactams with high enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 dr). This method provides direct access to highly functionalized spirocyclic β-lactams with four contiguous stereocenters.

Another approach involves the use of chiral nucleophilic amine catalysts in the reaction of imines with ketenes. This catalytic asymmetric reaction produces β-lactams both diastereoselectively and enantioselectively. The choice of a suitable chiral catalyst, such as a derivative of quinine, can lead to high diastereomeric ratios and enantiomeric excesses.

The diastereoselective synthesis of azaspiro[4.5]decane derivatives can be achieved through various catalytic tandem cyclization reactions. For instance, a gold and palladium relay catalytic tandem cyclization has been employed to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [2+4] cycloaddition with a Pd-π-allyl dipole. This methodology allows for the efficient construction of the spiro[4.5]decane skeleton with good to excellent diastereoselectivities.

Post-Cyclization Functionalization and N-Substitution

Following the construction of the spirocyclic core, further functionalization can be carried out to introduce a variety of substituents, thereby expanding the chemical space and allowing for the fine-tuning of biological activity.

The nitrogen atom of the lactam in the 2-azaspiro[4.5]decane system provides a convenient handle for introducing alkyl and aryl groups. A facile and cost-effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported, which involves the N-methylation of a precursor. mdpi.com This method highlights a general route for the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.com The cyclization of a ureido derivative with sodium hydride in dry DMF, followed by acid hydrolysis, leads to the target N-methylated spiro compound. mdpi.com

Substituents can also be introduced on both the carbocyclic and heterocyclic rings of the 2-azaspiro[4.5]decane scaffold. For instance, the synthesis of 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione demonstrates the functionalization of the carbocyclic ring. mdpi.com These compounds were synthesized from 6,10-dioxaspiro[4.5]decane-7,9-dione, which was prepared by the reaction of malonic acid and acetic anhydride (B1165640) with cyclopentanone. mdpi.com

Mechanistic Investigations of 2 Methyl 2 Azaspiro 4.5 Decane 1,6 Dione Synthesis

Mechanistic Pathways of Spirocyclization Reactions

The formation of the 2-azaspiro[4.5]decane skeleton typically involves an intramolecular cyclization event where a pre-functionalized cyclohexane (B81311) derivative bearing a nitrogen-containing side chain undergoes ring closure onto the cyclohexane ring. The precise mechanistic pathway is highly dependent on the nature of the starting materials, the reagents employed, and the reaction conditions.

One plausible pathway involves a nucleophilic attack of the nitrogen atom onto an electrophilic center on the cyclohexane ring. For instance, a starting material containing a cyclohexanone (B45756) moiety and a tethered N-methylamine with a terminal activating group (e.g., a leaving group or an electron-withdrawing group) could undergo an intramolecular condensation or substitution reaction. The N-methyl group plays a crucial role in modulating the nucleophilicity of the nitrogen atom and influencing the stereochemical outcome of the cyclization.

Alternatively, dearomative spirocyclization presents a modern and efficient route. chemrxiv.org In such a pathway, a suitably substituted aromatic precursor undergoes a reaction that disrupts its aromaticity, leading directly to the spirocyclic core. For instance, the dearomative spirocyclization of ynamides, activated by a copper catalyst, proceeds through a carbomagnesiation reaction to form a (Z)-vinyl metal intermediate which then undergoes a regioselective nucleophilic dearomatization. chemrxiv.org While not directly demonstrated for 2-Methyl-2-azaspiro[4.5]decane-1,6-dione, this approach highlights a potential pathway involving the formation of a key vinyl intermediate that triggers the spirocyclization.

Role of Intermediates in Ring-Forming Processes

The nature and stability of intermediates are paramount in dictating the course and efficiency of the spirocyclization. In many synthetic routes towards azaspiro[4.5]decanes, the formation of a key intermediate is the rate-determining step. For example, in the synthesis of related 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, the pyrrolidine (B122466) enamine of ethyl 3-oxopiperidine-1-carboxylate serves as a crucial intermediate that is subsequently alkylated. nih.gov

In the context of this compound synthesis, transient intermediates such as iminium ions or enamines derived from a precursor containing a piperidine-2,4-dione moiety could be pivotal. The formation of an N-acyliminium ion, for instance, can be trapped intramolecularly by a tethered nucleophile to construct the spirocyclic framework.

Furthermore, in metal-catalyzed reactions, organometallic intermediates play a central role. As mentioned, copper-catalyzed reactions can involve the formation of (Z)-vinyl metal intermediates. chemrxiv.org Similarly, gold-catalyzed cyclizations of 1,6-enynes to access 7-azaspiro[4.5]decanes are proposed to proceed through gold-containing intermediates that facilitate a cyclization/semipinacol rearrangement cascade. researchgate.net

Catalytic Cycles and Their Influence on Reaction Outcome

Catalysis offers a powerful tool to control the efficiency, selectivity, and environmental impact of chemical transformations. In the synthesis of spirocyclic compounds, various catalytic systems have been explored, each with its unique mechanistic cycle.

Gold and Palladium Relay Catalysis: A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives utilizes a Au/Pd relay catalytic system. researchgate.net This process involves the generation of a furan-derived azadiene from an enynamide, followed by a [4+2] cycloaddition with a Pd-π-allyl dipole. researchgate.net This dual catalytic system allows for a tandem reaction sequence where each catalyst performs a specific transformation in a compatible manner.

Gold(I) Catalysis: Gold(I) complexes are known to be potent π-acid catalysts that can activate alkynes and allenes towards nucleophilic attack. In the synthesis of 7-azaspiro[4.5]decanes from 1,6-enynes, a gold(I)-catalyzed cyclization/semipinacol rearrangement cascade has been developed. researchgate.net The catalytic cycle likely involves the coordination of the gold(I) catalyst to the alkyne, followed by an intramolecular attack of the enol ether and subsequent rearrangement to form the spirocyclic product.

Silver Catalysis: Silver salts can promote unusual cyclization reactions. For instance, a silver-promoted intramolecular trapping of spiro radicals has been reported to produce complex spirocyclic compounds. rsc.org The catalytic cycle in such reactions often involves the oxidation of a substrate by the silver salt to generate a radical intermediate, which then undergoes the desired cyclization. rsc.org

Catalyst SystemReaction TypeKey Mechanistic FeatureProduct Type
Au/Pd RelayTandem CyclizationGeneration of azadiene and [4+2] cycloadditionDearomatic 2-oxa-7-azaspiro[4.5]decanes
Gold(I)Cyclization/RearrangementActivation of 1,6-enynes7-Azaspiro[4.5]decanes
Silver(I)Radical CyclizationSingle-electron transfer to generate radical intermediatesComplex spirocyclic compounds

Radical versus Non-Radical Processes in Azaspiro[4.5]decane Ring Construction

The construction of the azaspiro[4.5]decane ring can proceed through either non-radical (ionic) or radical pathways, with the choice of reagents and reaction conditions being the determining factor.

Non-Radical Processes: These pathways typically involve polar reactions such as nucleophilic additions, condensations, and rearrangements. The formation of the spirocycle relies on the inherent polarity of the functional groups in the precursor molecule. For example, an intramolecular Michael addition of an amine to an α,β-unsaturated ketone within a cyclohexane ring system is a classic non-radical approach to forming the azaspirocyclic core.

Radical Processes: Radical cyclizations have emerged as a powerful tool for the synthesis of complex cyclic systems. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. The construction of spirocyclic piperidines from linear aryl halide precursors has been achieved using a strongly reducing organic photoredox catalyst. nih.gov The mechanism involves the formation of an aryl radical, which then undergoes a regioselective cyclization followed by a hydrogen-atom transfer. nih.gov

Silver-catalyzed reactions can also proceed via radical intermediates. A proposed mechanism for a silver-promoted intramolecular trapping of spiro radicals involves the oxidation of an active methylene (B1212753) compound by a silver salt to furnish a carbon-centered radical. rsc.org This radical then adds to an olefin, and subsequent intramolecular cyclization and ring-opening lead to the spirocyclic product. rsc.org The competition between radical and non-radical pathways can sometimes lead to a mixture of products, and controlling the reaction conditions is key to achieving the desired outcome.

ProcessKey FeatureExample Reaction
Non-RadicalInvolves polar intermediates (e.g., ions, enamines)Intramolecular Michael Addition
RadicalInvolves radical intermediatesPhotoredox-catalyzed cyclization of aryl halides

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 2 Azaspiro 4.5 Decane 1,6 Dione Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methyl-2-azaspiro[4.5]decane-1,6-dione.

¹H NMR: A proton NMR spectrum would be expected to reveal distinct signals for the N-methyl group, typically as a singlet in the range of 2.8-3.2 ppm. The protons on the five-membered lactam ring and the six-membered cyclohexanone (B45756) ring would exhibit complex multiplets due to spin-spin coupling. The protons alpha to the carbonyl groups and the nitrogen atom would be shifted downfield.

¹³C NMR: The carbon NMR spectrum would be characterized by the presence of ten distinct carbon signals. The two carbonyl carbons (C1 and C6) would appear significantly downfield, typically in the range of 170-210 ppm. The spiro carbon (C5) would be a key quaternary signal. The N-methyl carbon would resonate in the range of 25-35 ppm. The remaining methylene (B1212753) carbons of the two rings would appear in the aliphatic region of the spectrum.

2D NMR Techniques: To definitively assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal the connectivity between adjacent protons within the five- and six-membered rings.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity around the quaternary spiro-carbon and the carbonyl groups.

A hypothetical data table for the expected NMR shifts is presented below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
C1 (C=O) - ~175
N-CH₃ ~3.0 (s) ~30
C3 (CH₂) ~2.5 (t) ~35
C4 (CH₂) ~2.0 (t) ~38
C5 (spiro) - ~60
C6 (C=O) - ~208
C7, C10 (CH₂) ~2.4 (m) ~37

Note: This data is predictive and not based on published experimental results.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (HRMS, GC-MS, LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural insights from its fragmentation patterns.

Molecular Mass: The monoisotopic mass of this compound (C₁₀H₁₅NO₂) is 181.1103 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental formula.

Fragmentation Pattern: In techniques like GC-MS or LC-MS, the molecule would undergo fragmentation upon ionization. The fragmentation of N-methylated lactams and cyclic ketones is well-characterized. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common pathway for ketones.

Lactam Ring Opening: The five-membered lactam ring could undergo cleavage, often initiated by the loss of the N-methyl group or cleavage adjacent to the nitrogen atom.

Loss of CO: The carbonyl groups can be lost as carbon monoxide.

Table 2: Predicted Key Mass Fragments for this compound

m/z (mass-to-charge ratio) Possible Fragment Identity
181 [M]⁺ (Molecular Ion)
166 [M - CH₃]⁺ (Loss of the N-methyl group)
153 [M - CO]⁺ (Loss of carbon monoxide)
125 [M - 2CO]⁺ or other complex rearrangements

Note: This data is predictive and not based on published experimental results.

Infrared (IR) Spectroscopy for Carbonyl and Nitrogen Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups. For this compound, the IR spectrum would be dominated by strong absorptions from the two carbonyl groups.

Amide Carbonyl (C=O): The lactam carbonyl group at position C1 would be expected to show a strong absorption band in the region of 1650-1690 cm⁻¹.

Ketone Carbonyl (C=O): The cyclohexanone carbonyl at position C6 would likely absorb at a higher frequency, typically in the range of 1705-1725 cm⁻¹.

C-N Stretch: The carbon-nitrogen single bond stretch of the tertiary amide would be visible in the 1100-1300 cm⁻¹ region.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Table 3: Predicted IR Absorption Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O (Amide) ~1670 Strong
C=O (Ketone) ~1715 Strong
C-H (sp³) 2850-2960 Medium

Note: This data is predictive and not based on published experimental results.

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a wealth of information, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the spirocyclic system.

Conformation: The exact chair/boat/envelope conformations of the six- and five-membered rings.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, revealing any hydrogen bonding or other non-covalent interactions.

Without an experimentally determined crystal structure, no specific data on lattice parameters, space group, or atomic coordinates can be provided.

Chromatographic Methods for Purity and Diastereomeric Ratio Determination (HPLC, GC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating stereoisomers.

Thin-Layer Chromatography (TLC): TLC would be used for rapid reaction monitoring and preliminary purity assessment. A typical system might involve a silica (B1680970) gel plate with a mobile phase consisting of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The compound would appear as a single spot under UV light or after staining.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique for purity analysis. A reversed-phase method (e.g., using a C18 column) with a mobile phase of acetonitrile (B52724) and water or methanol (B129727) and water would likely be effective. A UV detector set to a wavelength around 210-220 nm would be suitable for detecting the carbonyl chromophores.

Gas Chromatography (GC): Given the compound's molecular weight, GC could also be a viable method for purity analysis, provided the compound is thermally stable and sufficiently volatile. It would be coupled to a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS).

Since the spiro-carbon C5 is a stereocenter if the molecule is appropriately substituted (though not in the parent structure itself), chiral chromatography (either chiral HPLC or chiral GC) would be the method of choice for separating enantiomers and determining the diastereomeric ratio in related, more complex structures.

Chemical Reactivity and Transformations of the 2 Azaspiro 4.5 Decane 1,6 Dione Moiety

Chemical Transformations of the Dione (B5365651) Functionality (Oxidation, Reduction)

The reactivity of the dione functionality within the 2-azaspiro[4.5]decane-1,6-dione core is a subject of significant interest, allowing for the introduction of new stereocenters and functional groups. While specific literature on the direct oxidation of "2-Methyl-2-azaspiro[4.5]decane-1,6-dione" is limited, the reduction of related spirocyclic ketone systems is documented.

For instance, the reduction of carbonyl groups in similar bicyclic and spirocyclic structures is often achieved using standard hydride reagents. The stereochemical outcome of such reductions is highly dependent on the steric hindrance around the carbonyl groups and the specific reagents employed.

Table 1: Potential Reduction Reactions of the Dione Moiety

Reagent Expected Product(s) Potential Stereoselectivity
Sodium borohydride (B1222165) (NaBH₄) Mono- or di-hydroxylated 2-azaspiro[4.5]decanes Dependent on steric approach control
Lithium aluminium hydride (LiAlH₄) Diol or complete reduction of amides Less selective, more powerful reduction

Detailed research into the enantioselective microbial reduction of a related compound, 6-oxo-8-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-8-azaspiro[4.5]decane-7,9-dione, highlights the potential for stereocontrolled transformations at the carbonyl centers. This suggests that enzymatic or chiral catalyst-mediated reductions could provide access to specific stereoisomers of hydroxylated 2-azaspiro[4.5]decane derivatives.

Reactions Involving the Nitrogen Atom (Substitution, N-Alkylation)

The nitrogen atom at the 2-position, part of a glutarimide-like substructure, is a key handle for molecular diversification. Its reactivity is central to modifying the compound's properties.

N-Alkylation: The nitrogen atom can be readily alkylated under basic conditions using a variety of alkyl halides. This reaction is fundamental for introducing diverse substituents. For example, the synthesis of N-1 monosubstituted spiro carbocyclic hydantoins, a related class of compounds, often involves direct alkylation, although the reactivity of different nitrogen atoms can be a challenge in more complex systems. In the 1,3-diazaspiro[4.5]decane-2,4-dione system, the N-3 position is more activated due to two neighboring carbonyl groups, making selective N-1 alkylation require a protecting group strategy. mdpi.com

N-Substitution: Beyond simple alkylation, the nitrogen can participate in a range of other substitution reactions. Modification of the glutarimide (B196013) moiety in compounds like lenalidomide (B1683929) is a known strategy. nih.govacs.org This suggests that the nitrogen in 2-azaspiro[4.5]decane-1,6-dione could undergo reactions such as acylation, sulfonylation, or arylation to generate a library of derivatives with tailored characteristics.

Table 2: Representative N-Alkylation and Substitution Reactions

Reagent(s) Reaction Type Product Class
Methyl iodide, K₂CO₃ N-Alkylation N-Methylated derivative
Benzyl bromide, NaH N-Alkylation N-Benzylated derivative
Acetyl chloride, Et₃N N-Acylation N-Acetylated derivative

Ring-Opening and Rearrangement Pathways of Spirocyclic Systems

Spirocyclic systems, due to their inherent structural constraints and potential ring strain, can undergo unique ring-opening and rearrangement reactions. These transformations can lead to complex molecular architectures that are otherwise difficult to access.

While specific data on the ring-opening of 2-azaspiro[4.5]decane-1,6-dione is not extensively detailed in available literature, general principles from related systems can be considered. For example, spiro-fused β-lactams are known to undergo ring-opening reactions. researchgate.net Similarly, strained spiro-epoxy and spiro-aziridine oxindoles are highly susceptible to nucleophilic ring-opening due to their inherent ring strain. rsc.org

One plausible pathway for the 2-azaspiro[4.5]decane-1,6-dione system could involve hydrolysis or aminolysis of the lactam bond under acidic or basic conditions, leading to a functionalized cyclohexyl carboxylic acid derivative. Rearrangements could potentially be induced under thermal or photochemical conditions, or through acid catalysis, leading to alternative heterocyclic scaffolds. For instance, the succinimide-assisted oxidative spiro-rearrangement of tryptolines is a known method to form spiro[pyrrolidine-3,3′-oxindoles]. mdpi.com

Functional Group Interconversions on the Spiro Frame

Functional group interconversions (FGIs) on the pre-formed spirocyclic framework are crucial for late-stage diversification and the synthesis of analogs. These transformations can involve modifications of the existing carbonyl groups or reactions on the carbocyclic portion of the spiro system, assuming other functional groups are present.

If the dione functionality is first reduced to a diol (as discussed in section 6.1), these hydroxyl groups can be converted into a variety of other functionalities.

Table 3: Potential Functional Group Interconversions from a Diol Intermediate

Starting Group Reagent(s) Resulting Group Reaction Type
Hydroxyl (-OH) TsCl, pyridine Tosylate (-OTs) Sulfonylation
Tosylate (-OTs) NaN₃ Azide (-N₃) Nucleophilic Substitution
Hydroxyl (-OH) SOCl₂ Chloride (-Cl) Halogenation

These standard transformations allow for the introduction of nitrogen-containing groups, halogens, and other functionalities onto the spirocyclic scaffold, significantly expanding the chemical space accessible from the parent dione.

Advanced Derivatization and Analogue Synthesis of Azaspiro 4.5 Decane 1,6 Diones

Systematic Exploration of N-Substituted Azaspiro[4.5]decane-1,6-diones

The nitrogen atom at the 2-position of the azaspiro[4.5]decane-1,6-dione ring system is a key site for synthetic modification. The introduction of various substituents at this position can significantly influence the molecule's physicochemical properties.

The synthesis of N-substituted aryl and alkyl derivatives of the azaspiro[4.5]decane core is a common strategy to create structural diversity. One established method involves the three-component condensation of a substituted anisole (B1667542) with isobutyraldehyde (B47883) and a nitrile in the presence of concentrated sulfuric acid. This reaction has been utilized to produce various 1-substituted 3,3-dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net For instance, the condensation of anisole, isobutyraldehyde, and a corresponding nitrile in dichloromethane (B109758) with sulfuric acid has been shown to yield 1-R-3,3-Dimethyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones. researchgate.net

The introduction of halogen atoms and other functional groups onto the N-substituents of the azaspiro[4.5]decane-1,6-dione scaffold allows for the fine-tuning of its electronic and steric properties. While direct examples focusing solely on 2-azaspiro[4.5]decane-1,6-dione are not prevalent in the provided search results, the general principles of N-functionalization are well-established in organic synthesis. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for attaching aryl halides to nitrogen-containing heterocycles. This approach could be adapted to introduce halogenated aryl groups at the N-2 position.

Furthermore, the synthesis of derivatives with various functional groups can be achieved by starting with appropriately functionalized building blocks. For example, using a nitrile containing a halogenated moiety in the three-component condensation reaction described earlier would directly lead to a halogenated N-derivative.

Construction of Fused and Bridged Spirocyclic Systems

Beyond simple substitution, the azaspiro[4.5]decane-1,6-dione framework can be elaborated into more complex fused and bridged spirocyclic systems. Cation-π cyclization cascades, initiated at alkylidene β-ketoesters with pendent alkenes, have been shown to be a versatile method for constructing such intricate architectures. nih.gov Depending on the alkene substitution pattern and the reaction conditions, this strategy can selectively yield spiro-fused tricyclic systems and [4.3.1] bridged bicyclic ring systems. nih.gov These reactions typically proceed through a 6-endo addition of an olefin to the alkylidene β-ketoester electrophile, followed by different cation capture events that dictate the final product. nih.gov Although not directly demonstrated on the 2-azaspiro[4.5]decane-1,6-dione core itself, these methodologies offer a potential pathway for its transformation into more structurally complex molecules.

Another approach involves the rhodium(II)-catalyzed reaction of cyclic diazo compounds with tetrahydrofuran. This process is thought to proceed through the formation of an oxonium ylide, which then undergoes a Stevens-type rearrangement to afford a medicinally relevant 6-oxa-2-azaspiro[4.5]decane scaffold. acs.org This method represents an elegant way to construct a fused ring system incorporating an oxygen atom into the spirocyclic core.

Divergent Synthetic Strategies for Spirocyclic Imide Libraries

The development of divergent synthetic strategies is crucial for the efficient generation of libraries of spirocyclic compounds for screening purposes. A multistage divergence strategy has been successfully employed to synthesize a 162-member compound library derived from a single spirocyclic precursor. nih.gov This strategy introduces diversity sequentially through several key steps:

Early preparation of separable spirocyclic diastereomers.

Elaboration of each diastereomer into different scaffolds using various Horner-Wadsworth-Emmons reagents.

Employment of different modes of nitrogen diversification for each scaffold.

This powerful approach allows for the creation of a large and diverse collection of spirocyclic imides from a common starting material, facilitating the exploration of structure-activity relationships.

Structure-Reactivity Relationship Studies of Modified Azaspirodiones

Understanding the relationship between the structure of modified azaspirodiones and their reactivity is fundamental for designing new synthetic transformations and predicting their chemical behavior. While specific structure-reactivity studies on 2-azaspiro[4.5]decane-1,6-dione are not detailed in the provided search results, general principles can be inferred from related systems. For instance, the electronic nature of the substituents on the aromatic ring of N-aryl derivatives can influence the reactivity of the imide carbonyl groups. Electron-withdrawing groups would be expected to increase the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect.

Future Perspectives in 2 Methyl 2 Azaspiro 4.5 Decane 1,6 Dione Research

Innovations in Synthesis and Stereoselective Control

The development of novel and efficient synthetic routes to construct the 2-azaspiro[4.5]decane core is a primary area for future investigation. Current strategies for similar azaspirocyclic systems often involve multi-step sequences, and a key goal will be the development of more atom-economical and convergent approaches. Innovations may arise from the application of modern synthetic methods such as C-H activation, transition-metal-catalyzed cyclization cascades, or organocatalytic asymmetric reactions.

A significant challenge and a major focus of future work will be the precise control of stereochemistry at the spirocyclic center. The development of stereoselective methods is crucial as the biological activity of spiro compounds is often dependent on their three-dimensional structure. Future research will likely explore:

Chiral catalysts: The use of chiral transition metal complexes or organocatalysts to induce asymmetry during the spirocyclization step.

Substrate-controlled diastereoselective reactions: Designing precursors with existing stereocenters that can direct the formation of the spirocyclic junction in a predictable manner.

Enzymatic resolutions: Employing biocatalysts to selectively resolve racemic mixtures of 2-Methyl-2-azaspiro[4.5]decane-1,6-dione or its intermediates.

Advanced Mechanistic Studies of Spirocyclization

A deeper understanding of the reaction mechanisms underpinning the formation of the 2-azaspiro[4.5]decane-1,6-dione scaffold is essential for optimizing existing synthetic routes and designing new ones. Future research is expected to employ a combination of experimental and computational techniques to elucidate the intricate details of spirocyclization processes.

Key areas of investigation will include:

Kinetic and thermodynamic studies: To determine the factors that govern the rate and efficiency of the ring-forming reactions.

Identification of reaction intermediates: Using spectroscopic techniques such as in-situ NMR and mass spectrometry to capture and characterize transient species.

Isotopic labeling studies: To trace the pathways of atoms throughout the reaction and confirm proposed mechanisms.

These advanced mechanistic insights will be invaluable for improving reaction yields, enhancing stereoselectivity, and expanding the scope of applicable substrates.

Development of Novel Computational Tools for Design

Computational chemistry is poised to play an increasingly important role in the study of this compound and its derivatives. The development of more sophisticated and accurate computational tools will accelerate the design of new synthetic strategies and the prediction of molecular properties.

Future computational research will likely focus on:

Predictive modeling of reaction outcomes: Using density functional theory (DFT) and other quantum mechanical methods to predict the feasibility and stereochemical outcome of potential synthetic routes.

Virtual screening and ligand design: Employing molecular docking and pharmacophore modeling to design derivatives of this compound with specific biological targets in mind.

Conformational analysis: Understanding the conformational preferences of the spirocyclic system, which can influence its reactivity and biological activity.

The synergy between computational predictions and experimental validation will be a powerful engine for innovation in this area.

Expansion of Synthetic Applications and Diversification Strategies

The future of research on this compound will also be driven by its potential applications. The rigid, three-dimensional structure of the azaspiro[4.5]decane core makes it an attractive scaffold for medicinal chemistry and materials science.

Future efforts in this domain will likely concentrate on:

Library synthesis: Developing robust synthetic methodologies that allow for the rapid generation of a diverse library of derivatives through modification of the core structure.

Functionalization of the scaffold: Exploring reactions that selectively modify the carbonyl groups and other positions on the rings to introduce a wide range of chemical functionalities.

Exploration of biological activity: Screening libraries of this compound derivatives for potential therapeutic applications, such as in the development of novel enzyme inhibitors or receptor modulators.

The ability to systematically diversify the core structure will be crucial for unlocking the full potential of this class of compounds in various scientific disciplines.

Q & A

Q. What are the established synthetic routes for 2-Methyl-2-azaspiro[4.5]decane-1,6-dione, and how can its purity be validated experimentally?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines with ketones or lactams. Key validation techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm spirocyclic structure via characteristic coupling patterns (e.g., geminal protons at δ 1.4–1.6 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment using reverse-phase columns (e.g., Chromolith®) with UV detection at 210–254 nm .
  • X-ray Crystallography : To resolve stereochemical ambiguities, particularly for spiro centers, by analyzing torsion angles (e.g., C9–C10–C11 bond angles ≈116.8°) .

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Design a pre-test/post-test experimental framework :

  • Controlled Variables : pH (1–14), temperature (4–100°C), and exposure time (0–72 hours).
  • Analytical Tools : Use LC-MS to monitor degradation products (e.g., lactam ring opening) and quantify stability via peak area ratios .
  • Statistical Analysis : Apply regression models to predict degradation kinetics (e.g., Arrhenius plots for thermal stability) .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Screen against target enzymes (e.g., proteases or kinases) using fluorescence-based kinetic assays .
  • Cell Permeability Studies : Employ Caco-2 cell monolayers with LC-MS quantification to determine apparent permeability coefficients (Papp) .
  • Dose-Response Analysis : Fit data to Hill equations to calculate IC50 values, ensuring triplicate measurements to reduce variance .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported reaction pathways for spirocyclic lactam synthesis?

Methodological Answer:

  • Isotopic Labeling : Use <sup>13</sup>C or <sup>15</sup>N-labeled precursors to track intermediate formation via NMR or MS .
  • Computational Chemistry : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare activation energies of competing pathways (e.g., intramolecular vs. intermolecular cyclization) .
  • Meta-Analysis : Systematically compare literature data using PRISMA guidelines to identify methodological biases (e.g., solvent polarity effects) .

Q. What experimental design optimizes yield in large-scale synthesis while minimizing byproducts?

Methodological Answer: Adopt a factorial design :

  • Factors : Catalyst loading (0.1–5 mol%), solvent polarity (logP), and reaction time (2–24 hours).
  • Response Variables : Yield (%), byproduct ratio (HPLC area%), and enantiomeric excess (Chiralcel® OD-H column).
  • Optimization : Use ANOVA to identify significant interactions and derive Pareto-optimal conditions .

Q. How should researchers address discrepancies in biological activity data across cell lines or assay formats?

Methodological Answer:

  • Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293, HeLa) and formats (e.g., 2D vs. 3D cultures) .
  • Methodological Audit : Compare buffer compositions, incubation times, and detection methods (e.g., fluorescence vs. luminescence) to isolate confounding variables .
  • Meta-Regression : Corrogate activity trends with physicochemical descriptors (e.g., logP, polar surface area) using partial least squares (PLS) modeling .

Q. What computational strategies predict the compound’s binding affinity to non-target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with flexible side chains to screen against off-target databases (e.g., ChEMBL) .
  • Molecular Dynamics (MD) : Simulate binding stability (10–100 ns trajectories) using AMBER or GROMACS, analyzing RMSD and hydrogen bond occupancy .
  • Machine Learning : Train QSAR models on spirocyclic compound libraries to predict ADMET liabilities .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

  • Analog Synthesis : Introduce substituents at the spiro carbon (C2) or lactam nitrogen (N1) to probe steric/electronic effects .
  • Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural features (e.g., Hammett σ values) with activity .
  • Free-Wilson Analysis : Deconstruct activity contributions of individual substituents to guide lead optimization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.